LY2940094, also known as BTRX-246040, is a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). [, ] This receptor is found throughout the central and peripheral nervous systems and plays a role in various physiological functions, including pain perception, mood regulation, feeding behavior, and addiction. [, , ] LY2940094 acts by competitively binding to the NOP receptor, blocking the actions of its endogenous ligand, nociceptin/orphanin FQ. [] This pharmacological action makes LY2940094 a valuable tool for investigating the therapeutic potential of targeting the NOP receptor in various neurobehavioral disorders. []
LY2940094 was developed by Eli Lilly and Company as part of their research into opioid receptor pharmacology. It is classified as a small molecule drug with high potency and selectivity for the NOP receptor, showing minimal affinity for other opioid receptors such as mu, kappa, or delta receptors . This specificity is crucial for minimizing side effects commonly associated with broader opioid receptor antagonists.
The synthesis of LY2940094 involves several key steps that utilize standard organic chemistry techniques. The compound is typically synthesized through a series of reactions that include:
The detailed synthetic pathway typically includes various protective group strategies to control reactivity at different functional sites on the molecule.
LY2940094 has a complex molecular structure characterized by its cyclic peptide framework. The molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 366.43 g/mol. The structure features:
The three-dimensional conformation of LY2940094 allows it to effectively fit into the binding pocket of the NOP receptor, which is crucial for its antagonistic activity .
LY2940094 participates in specific chemical reactions primarily related to its interactions with biological targets rather than traditional organic reactions. Its primary reaction mechanism involves:
These interactions have been studied extensively in vitro and in vivo using various animal models to elucidate its pharmacological profile .
The mechanism of action of LY2940094 centers around its role as an antagonist at the nociceptin/orphanin FQ receptor. Upon administration:
Research indicates that this antagonism can lead to antidepressant-like effects in preclinical models, supporting its potential use in treating major depressive disorder .
Relevant data indicate that LY2940094 maintains its activity across a range of pH levels typical for biological environments .
LY2940094 has several promising applications in scientific research:
The nociceptin/orphanin FQ peptide receptor (NOPR) is a class A G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors (mu, delta, kappa) but exhibits distinct functional and ligand-binding characteristics [1] [10]. Unlike traditional opioid receptors, NOPR is activated by the endogenous ligand nociceptin/orphanin FQ (N/OFQ), a 17-amino-acid peptide that modulates diverse neural processes including stress response, emotional valence, reward processing, and neurodevelopment [2] [10]. NOPR is densely expressed in corticolimbic regions (prefrontal cortex, amygdala, hippocampus) and mesolimbic dopamine pathways, positioning it as a critical regulator of affective states and motivated behaviors [3] [10].
Table 1: Neurobiological Functions Modulated by the N/OFQ-NOPR System
Neural Process | Effect of N/OFQ Activation | Key Brain Regions |
---|---|---|
Stress Response | Enhanced HPA axis activity | Hypothalamus, Amygdala |
Reward Processing | Inhibition of dopamine release | Ventral Tegmental Area, Nucleus Accumbens |
Emotional Valence | Promotion of anxiety-like states | Prefrontal Cortex, Amygdala |
Neurodevelopment | Regulation of oligodendrocyte differentiation | Subcortical White Matter |
Preclinical evidence indicates that N/OFQ signaling exerts inhibitory control over monoaminergic neurotransmission. Microdialysis studies demonstrate that NOPR activation suppresses stress-induced norepinephrine release in the prefrontal cortex and dopamine efflux in the nucleus accumbens—effects reversed by NOPR antagonists [10]. Elevated N/OFQ levels observed in human patients with major depressive disorder (MDD) further implicate dysregulated NOPR signaling in mood pathology [10].
LY2940094 (chemical name: (2-(4-((2'-chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-yl)methyl)-3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)methanol) is a synthetic organic compound with potent and selective NOPR antagonism [1] [6]. Its molecular weight is 480.96 g/mol (C₂₂H₂₃ClF₂N₄O₂S), featuring hydrogen bond acceptors (5), hydrogen bond donors (1), and moderate lipophilicity (XLogP=2.16) consistent with blood-brain barrier penetration [1].
Table 2: Pharmacodynamic Profile of LY2940094
Parameter | Value | Method | Significance |
---|---|---|---|
NOPR Binding Affinity (Ki) | 0.105 nM | Radioligand binding | Subnanomolar potency at human NOPR |
Functional Antagonism (Kb) | 0.166 nM | GTPγS assay | Pure antagonist efficacy |
Selectivity vs. Classical Opioid Receptors | >1,000-fold | Functional assays | No significant activity at MOR/KOR/DOR |
Oral Bioavailability | High | Preclinical PK studies | Suitable for daily dosing |
LY2940094 exhibits >1,000-fold selectivity for NOPR over classical opioid receptors, distinguishing it from non-selective opioid modulators [6] [7]. Oral administration achieves dose-dependent receptor occupancy exceeding 80% in primate brains, with functional effects persisting >24 hours post-dose [10]. This pharmacokinetic profile supports translational applications in chronic neuropsychiatric conditions.
As a competitive antagonist, LY2940094 binds the orthosteric site of NOPR, preventing constitutive and N/OFQ-induced receptor activation. This inhibits NOPR-mediated Gαi/o protein signaling, thereby increasing intracellular cAMP accumulation—a mechanism contrasting with classical opioid receptor antagonists [1] [7]. In alcohol-preferring (P) rats, LY2940094 (10–30 mg/kg orally) suppresses ethanol self-administration and attenuates ethanol-induced dopamine release in the nucleus accumbens, demonstrating functional reversal of NOPR-mediated reward inhibition [3] [6].
LY2940094 demonstrates efficacy across multiple behavioral domains:
A groundbreaking discovery revealed that LY2940094 enhances oligodendrocyte progenitor cell (OPC) differentiation and remyelination in vitro and in vivo—effects independent of NOPR blockade [2] [4]. In murine models, LY2940094 (10 μM) upregulated transcription factors ID4 and myelin regulatory factor (Myrf), critical regulators of oligodendrocyte maturation. This promoted functional recovery in demyelinated lesions, suggesting potential applications in multiple sclerosis and related disorders.
Table 3: Effects of LY2940094 on Myelin Repair Pathways
Experimental Model | Key Finding | Proposed Mechanism |
---|---|---|
Primary OPC cultures | Increased mature oligodendrocyte counts | Upregulation of Myrf and downregulation of ID4 |
DRG neuron-OPC cocultures | Enhanced myelination index | NOPR-independent modulation of differentiation genes |
Murine demyelination models | Accelerated remyelination | Restoration of oligodendrocyte lineage progression |
Chronic stress induces maladaptive N/OFQ upregulation in corticolimbic circuits, contributing to monoamine depletion and neuroendocrine dysregulation observed in depression [10]. LY2940094 normalizes stress-induced neurochemical deficits:
These effects align with the "monoamine restoration" hypothesis of antidepressant efficacy but engage a distinct molecular target compared to conventional monoamine reuptake inhibitors.
An 8-week placebo-controlled trial in MDD patients demonstrated that LY2940094 (40 mg/day) significantly improved GRID-Hamilton Depression Rating Scale scores versus placebo (probability of superiority=82.9%), though predefined efficacy thresholds (88%) were unmet [10]. Notably, early enhancement of positive emotional processing—a biomarker of antidepressant response—was observed at week 1, preceding mood symptom improvement. This aligns with preclinical data suggesting rapid neurochemical effects distinct from conventional antidepressants.
Table 4: Clinical and Preclinical Evidence Supporting Therapeutic Applications
Disorder Category | Preclinical Models | Clinical Evidence |
---|---|---|
Alcohol Use Disorder | Reduced ethanol self-administration in P/msP rats | Phase II trials (unpublished) |
Major Depressive Disorder | Antidepressant-like effects in rodent FST | Positive signal in Phase II MDD trial |
Demyelinating Diseases | Enhanced remyelination in murine models | None to date |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8